(3-Chlorophenyl)(quinolin-3-yl)methanone
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Overview
Description
(3-Chlorophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a chlorophenyl group
Mechanism of Action
Target of Action
Quinoline and quinolone derivatives, which this compound is a part of, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline and quinolone derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They are often used as a scaffold for drug development .
Biochemical Pathways
Quinoline-based heterocycles have been synthesized and shown to have various biological activities .
Pharmacokinetics
The compound’s molecular weight is 26771 , which could influence its pharmacokinetic properties.
Result of Action
Quinoline and quinolone derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Chlorobenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media .
Biochemical Analysis
Cellular Effects
Quinolines and their derivatives have been shown to exhibit a broad spectrum of antimicrobial activities . They can inhibit the synthesis of DNA and RNA by inhibiting DNA gyrase and Topoisomerase IV . This suggests that 3-(3-Chlorobenzoyl)quinoline may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(3-Chlorobenzoyl)quinoline is not fully understood. Quinolines are known to exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . It is plausible that 3-(3-Chlorobenzoyl)quinoline may exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that quinolines can undergo various transformations over time, including hydroxylation
Dosage Effects in Animal Models
Quinolines and their derivatives have been shown to exhibit various biological activities at different concentrations
Metabolic Pathways
It is known that quinolines are initially hydroxylated at position 2 by certain microorganisms This suggests that 3-(3-Chlorobenzoyl)quinoline may be involved in similar metabolic pathways
Transport and Distribution
It is known that the cellular concentration of quinolines is regulated by the opposite actions of entry by diffusion and exit mediated by efflux pumps
Subcellular Localization
It is known that the subcellular localization of messenger RNAs (mRNAs) can give precise and efficient control for the translation process
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Chlorophenyl)(quinolin-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The quinoline ring is a common motif in many biologically active molecules, and the addition of a chlorophenyl group can enhance the compound’s biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimalarial, antimicrobial, and anticancer activities, and this compound is no exception. Researchers are exploring its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the chlorophenyl group.
Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.
(3-Chlorophenyl)(pyridin-3-yl)methanone: A similar compound where the quinoline ring is replaced by a pyridine ring.
Uniqueness
(3-Chlorophenyl)(quinolin-3-yl)methanone is unique due to the presence of both the quinoline ring and the chlorophenyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-chlorophenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWNSQWCKNLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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